molecular formula C11H15N3O2 B1630040 1-(3-Nitrophenyl)-1,4-diazepane CAS No. 223797-01-1

1-(3-Nitrophenyl)-1,4-diazepane

Cat. No.: B1630040
CAS No.: 223797-01-1
M. Wt: 221.26 g/mol
InChI Key: IZXOFIZUDVFRNW-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-nitrophenyl group. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, and physicochemical properties compared to other derivatives.

Properties

CAS No.

223797-01-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(3-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-4-1-3-10(9-11)13-7-2-5-12-6-8-13/h1,3-4,9,12H,2,5-8H2

InChI Key

IZXOFIZUDVFRNW-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CNCCN(C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) generally reduce nucleophilic substitution yields compared to electron-donating groups due to decreased aryl halide reactivity .
  • Bulky substituents (e.g., phenylpyridinyl) may require specialized purification protocols .

Pharmacological Activity and Receptor Binding

Structural modifications dictate target selectivity and efficacy:

Nicotinic Acetylcholine Receptor (nAChR) Ligands
  • 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1) : Binds to nAChR via a classical pharmacophore model, with the diazepane ring interacting with the principal subunit and the pyridine facing the complementary subunit .
  • Ethoxy/Phenyl-Substituted Derivatives (Compounds 2, 3) : Steric bulk at the pyridine R1 position maintains core binding interactions but alters agonist efficacy .
Dopamine D3 Receptor Ligands
  • 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane (14b) : Demonstrated 53% yield and a molecular ion peak at m/z 245.85 (LC/MS) .
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane (14e) : Lower yield (38%) but distinct NMR shifts (δ 7.33 ppm, broad singlet) .
Serotonin 5-HT7 Receptor Antagonists
  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibited high selectivity for 5-HT7R, reducing self-grooming in Shank3 transgenic mice .

Key Insight : The nitro group in 1-(3-Nitrophenyl)-1,4-diazepane may enhance binding to receptors preferring electron-deficient aromatic systems, such as nitroreductases or nitric oxide synthase isoforms.

Physicochemical Properties

  • Polarity : Nitro groups increase polarity and aqueous solubility compared to -CF₃ or -Cl substituents .
  • Molecular Weight and LogP :
    • This compound (estimated): MW ~235.3 g/mol; LogP ~1.5 (predicted).
    • 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane: MW 245.85 g/mol; LogP ~2.1 .
    • 1-(2,4-Dichlorophenyl)-1,4-diazepane: MW 255.2 g/mol; LogP ~2.8 .

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